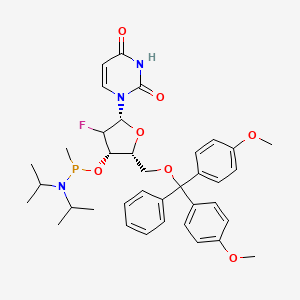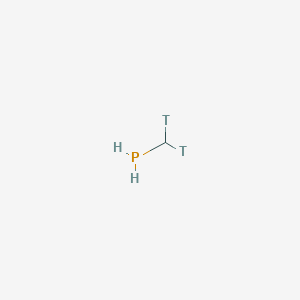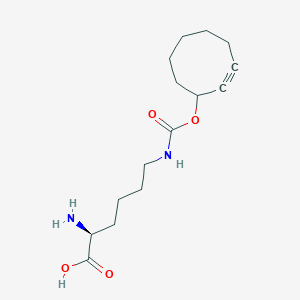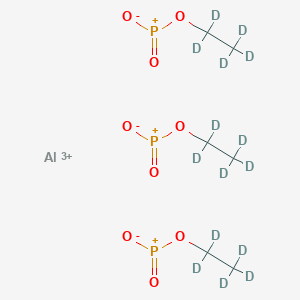
5'-O-DMTr-2'-FU-methyl phosphonamidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-2’-FU-methyl phosphonamidite involves several steps. The starting material, 2’-deoxy-2’-fluorouridine, undergoes protection of the 5’-hydroxyl group with a dimethoxytrityl (DMTr) group. . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive phosphonamidite group.
Industrial Production Methods
Industrial production of 5’-O-DMTr-2’-FU-methyl phosphonamidite follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is usually stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-DMTr-2’-FU-methyl phosphonamidite primarily undergoes substitution reactions, particularly in the context of oligonucleotide synthesis. The phosphonamidite group reacts with the 5’-hydroxyl group of a nucleoside to form a phosphite triester intermediate, which is subsequently oxidized to a phosphate triester .
Common Reagents and Conditions
Common reagents used in these reactions include tetrazole as an activator and iodine or tert-butyl hydroperoxide as oxidizing agents. The reactions are typically carried out in anhydrous acetonitrile under inert atmosphere .
Major Products
The major products formed from these reactions are oligonucleotides with modified nucleosides, which have applications in various fields of research .
Wissenschaftliche Forschungsanwendungen
5’-O-DMTr-2’-FU-methyl phosphonamidite has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5’-O-DMTr-2’-FU-methyl phosphonamidite involves its incorporation into oligonucleotides during synthesis. The modified nucleosides can alter the properties of the resulting oligonucleotides, such as increased stability and binding affinity to target sequences . These modifications can affect various molecular targets and pathways, including DNA and RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-O-DMTr-2’,2’-difluoro-dC (Bz)-methyl phosphonamidite: A purine nucleoside analog with broad antitumor activity.
5’-O-DMTr-2’-O-4’-C-Locked-5-Me-C (Ac) Phosphoramidite: Used in the synthesis of locked nucleic acids, which have enhanced binding affinity and stability.
5’-O-DMTr-2’-O-MOE-inosine-3’-P-methyl phosphonamidite: A purine nucleoside analog with anticancer properties.
Uniqueness
5’-O-DMTr-2’-FU-methyl phosphonamidite is unique due to the presence of a fluorine atom at the 2’ position, which enhances the stability and binding affinity of the resulting oligonucleotides . This makes it particularly valuable in the development of therapeutic agents and diagnostic tools.
Eigenschaften
Molekularformel |
C37H45FN3O7P |
|---|---|
Molekulargewicht |
693.7 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-fluorooxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C37H45FN3O7P/c1-24(2)41(25(3)4)49(7)48-34-31(47-35(33(34)38)40-22-21-32(42)39-36(40)43)23-46-37(26-11-9-8-10-12-26,27-13-17-29(44-5)18-14-27)28-15-19-30(45-6)20-16-28/h8-22,24-25,31,33-35H,23H2,1-7H3,(H,39,42,43)/t31-,33?,34+,35-,49?/m1/s1 |
InChI-Schlüssel |
XUSXWHAYFLUNDK-MGQFFSBOSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(C)O[C@H]1[C@H](O[C@H](C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(C)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)



![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)
![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)



